

Unveiling L-Diguluronic Acid Disodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Diguluronic acid disodium*

Cat. No.: B12392203

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An in-depth exploration of the chemical properties, synthesis, analysis, and biological activities of **L-Diguluronic acid disodium**, a key building block derived from alginates with emerging therapeutic potential.

This technical guide provides a comprehensive overview of **L-Diguluronic acid disodium** for researchers, scientists, and drug development professionals. We delve into its chemical identity, analytical methodologies, and its burgeoning role as an immunomodulatory and anti-inflammatory agent.

Core Chemical and Physical Data

L-Diguluronic acid disodium is a disaccharide composed of two L-guluronic acid units. It is primarily derived from the enzymatic or acidic hydrolysis of alginate, a naturally occurring polysaccharide in brown algae. A notable ambiguity exists in the public domain regarding its definitive CAS number and corresponding molecular formula, likely stemming from different hydration states or the specific nature of the glycosidic linkage. Below is a summary of the commonly cited data:

Parameter	Value 1	Value 2
Chemical Name	α -L-Gulopyranuronic acid, 4-O- α -L-gulopyranuronosyl-, sodium salt (1:2)	L-Diguluronic acid disodium salt
CAS Number	1883438-76-3[1]	34044-54-7[2][3]
Molecular Formula	$C_{12}H_{16}Na_2O_{13}$ [1]	$C_{12}H_{18}Na_2O_{14}$
Molecular Weight	414.23 g/mol [1]	Approximately 432.25 g/mol

It is imperative for researchers to verify the specific CAS number and associated properties with their supplier to ensure the procurement of the correct compound for their studies.

Experimental Protocols

Preparation from Alginate

L-Diguluronic acid disodium is typically prepared by the controlled depolymerization of alginate, specifically from regions rich in polyguluronic acid (poly-G blocks).

Enzymatic Hydrolysis:

A common method involves the use of alginate lyases, which cleave the glycosidic bonds of alginate.

- Substrate Preparation: A solution of sodium alginate (e.g., 2% w/v) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 300 mM NaCl, pH 8.0).
- Enzymatic Digestion: A purified alginate lyase with specificity for poly-G regions is added to the alginate solution. The reaction is incubated at the optimal temperature for the enzyme (e.g., 70°C) with agitation.
- Monitoring: The degradation process can be monitored by measuring the decrease in viscosity of the solution or by quantifying the formation of reducing sugars using methods like the 3,5-dinitrosalicylic acid (DNS) assay.

- Product Isolation: The resulting oligosaccharides, including **L-Diguluronic acid disodium**, are then purified. This can be achieved through techniques such as size-exclusion chromatography.

Acid Hydrolysis:

Partial acid hydrolysis can also be employed to break down alginate.

- Reaction Setup: Alginic acid is suspended in a dilute acid solution (e.g., oxalic acid).
- Hydrolysis: The mixture is heated for a defined period to achieve partial degradation.
- Fractionation: The resistant fraction, enriched in diguluronic acid, is separated by centrifugation.
- Purification: The product is then dissolved, neutralized with a sodium salt, and precipitated, often using ethanol.

Analytical Characterization

The purity and structure of **L-Diguluronic acid disodium** are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a valuable tool for the analysis of the oligosaccharides produced from alginate degradation.

- Mode: Size-exclusion chromatography (SEC) or anion-exchange chromatography are often employed.
- Column: A column suitable for oligosaccharide separation, such as a PL aquagel-OH 20, can be used.
- Mobile Phase: An aqueous buffer, for instance, 0.02 M NaH₂PO₄, is typically used.
- Detection: A refractive index (RI) detector is commonly used for detecting these non-chromophoric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is essential for the structural elucidation of **L-Diguluronic acid disodium**.

- Sample Preparation: The sample is dissolved in deuterium oxide (D_2O).
- Analysis: Both 1H and ^{13}C NMR spectra are acquired. The chemical shifts and coupling constants of the anomeric protons and other signals provide detailed information about the monosaccharide composition, the glycosidic linkage, and the stereochemistry.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of a compound identified as G2013, which corresponds to α -L-Guluronic acid (and in some contexts, **L-Diguluronic acid disodium**), as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.

Immunomodulatory Effects

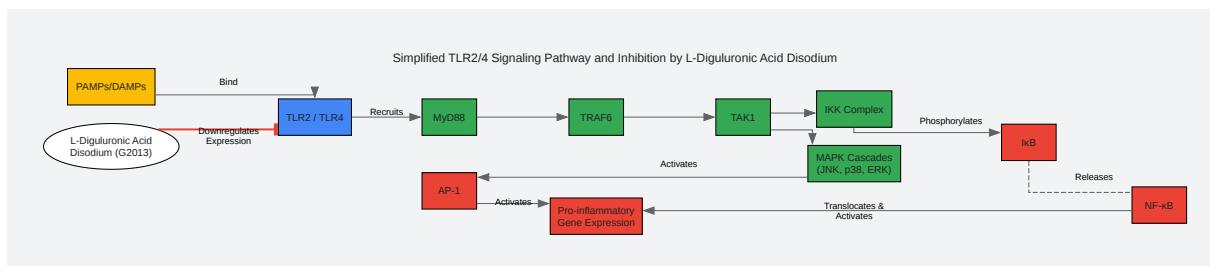
Clinical studies have suggested that this compound can modulate the immune response in conditions like rheumatoid arthritis. It has been shown to decrease the gene expression of pro-inflammatory cytokines such as IL-17 and its key transcription factor ROR γ t, while increasing the expression of the anti-inflammatory cytokine IL-4 and its transcription factor GATA-3.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of **L-Diguluronic acid disodium** appear to be mediated, at least in part, through the downregulation of Toll-like receptor (TLR) signaling pathways. Specifically, it has been observed to reduce the gene expression of TLR2 and TLR4.^[4] These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory mediators.

The canonical TLR signaling pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF- κ B and the MAPK family (e.g., JNK, p38, ERK). These transcription factors then orchestrate the expression of a wide array of pro-

inflammatory genes. By downregulating TLR2 and TLR4 expression, **L-Diguluronic acid disodium** can potentially dampen this inflammatory cascade.



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Caption: Inhibition of TLR2/4 Signaling by **L-Diguluronic Acid Disodium**.

This guide serves as a foundational resource for researchers working with **L-Diguluronic acid disodium**. As interest in this compound grows, particularly for its therapeutic applications, a clear understanding of its properties and biological functions is paramount. Further investigation is warranted to fully elucidate the discrepancies in its reported chemical data and to explore the full spectrum of its pharmacological activities.

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